6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14522695
InChI: InChI=1S/C14H13ClN4S/c1-9-5-10(2)17-14(16-9)20-8-12-7-19-6-11(15)3-4-13(19)18-12/h3-7H,8H2,1-2H3
SMILES:
Molecular Formula: C14H13ClN4S
Molecular Weight: 304.8 g/mol

6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC14522695

Molecular Formula: C14H13ClN4S

Molecular Weight: 304.8 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H13ClN4S
Molecular Weight 304.8 g/mol
IUPAC Name 6-chloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H13ClN4S/c1-9-5-10(2)17-14(16-9)20-8-12-7-19-6-11(15)3-4-13(19)18-12/h3-7H,8H2,1-2H3
Standard InChI Key YWYACOSMRWGSEW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)SCC2=CN3C=C(C=CC3=N2)Cl)C

Introduction

6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structural features, including a chloro substituent and a pyrimidine moiety linked via a sulfur atom. The imidazo[1,2-a]pyridine framework is known for its biological activity and potential therapeutic applications, particularly in medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine typically involves multi-step synthetic routes. Common methods include the use of specialized reagents and conditions that facilitate the formation of the imidazole and pyridine rings, as well as the incorporation of the chloro and sulfanyl groups. Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Synthesis Conditions:

  • Solvent Choice: Polar aprotic solvents can enhance nucleophilicity during substitution reactions.

  • Reaction Time and Temperature: Critical for optimizing yield and purity.

Biological Activity and Potential Applications

Compounds within the imidazo[1,2-a]pyridine class have been extensively studied for their biological properties. 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine is anticipated to exhibit significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Potential Biological Activities:

ActivityDescription
AntimicrobialPotential against microbial infections
Anti-inflammatoryMay reduce inflammation in biological systems
AnticancerPossible inhibition of cancer cell growth

Interaction Studies

Interaction studies are crucial for understanding how 6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine interacts with biological macromolecules. These studies typically involve quantitative structure-activity relationship (QSAR) analyses to provide insights into how modifications to the compound's structure affect its biological activity.

Interaction Mechanisms:

  • QSAR Analyses: To understand structure-activity relationships.

  • Molecular Docking: To predict binding affinities with biological targets.

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